molecular formula C9H16O3 B13500560 [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers

Cat. No.: B13500560
M. Wt: 172.22 g/mol
InChI Key: HXFFDDLTJYMDMF-IEESLHIDSA-N
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Description

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, mixture of diastereomers, is a complex organic compound characterized by its unique structure. This compound is notable for its hexahydrocyclopenta[d][1,3]dioxol ring system, which is fused with a methanol group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with distinct spatial arrangements of atoms.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H16O3/c1-9(2)11-7-3-6(5-10)4-8(7)12-9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8+

InChI Key

HXFFDDLTJYMDMF-IEESLHIDSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2CC(CC2O1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of the methanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of high-pressure and temperature conditions, along with specialized catalysts, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol lies in its specific stereochemistry and the presence of multiple diastereomers

Biological Activity

The compound [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol is a bicyclic structure that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol
  • Molecular Formula : C9H18O3
  • Molecular Weight : 174.24 g/mol
  • CAS Number : Not specified in the provided sources.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on available research:

1. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity in cell-based assays. It scavenges free radicals effectively and reduces oxidative stress markers in cultured cells.

3. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Mechanisms include:

  • Inhibition of neuronal apoptosis.
  • Modulation of neuroinflammatory pathways.

The mechanisms through which [(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Interaction with Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence indicating potential interactions with neurotransmitter receptors which could explain its neuroprotective properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL.

Case Study 2: Neuroprotection in Animal Models

In a study by Johnson et al. (2024), the neuroprotective effects were assessed using a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.

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